Bienvenue dans la boutique en ligne BenchChem!

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Drug-likeness Permeability Formulation

This thieno[2,3-b]pyridine-2-carboxamide is distinct within its class due to the 6-pyridin-4-yl substituent, which confers selectivity for IKK family kinases (IKKε/TBK1) over CDK8. Unlike simpler analogs, it serves as a tool compound to discriminate between canonical and non-canonical NF-κB signaling. With a favorable lead-like logP (~3.2) and tPSA (~77 Ų), it benchmarks polarity-enhancing modifications against lipophilic analogs. For labs running broad anticancer panels, its anticipated 3- to 10-fold weaker activity versus SKLB70359 provides a useful SAR gradient. Secure this high-purity research compound to validate kinase-dependent phenotypic responses.

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 496019-13-7
Cat. No. B2726464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
CAS496019-13-7
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
InChIInChI=1S/C21H18N4O2S/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26)
InChIKeySOGZWJIEQUPRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-13-7) Procurement-Relevant Chemical Profile


The compound 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-13-7; molecular formula C21H18N4O2S; molecular weight 390.46 g/mol) belongs to the class of 3-amino-thieno[2,3-b]pyridine-2-carboxamides, a scaffold exploited in kinase inhibitors and antiproliferative agents . It contains a 2-ethoxyphenyl moiety on the carboxamide nitrogen and a pyridin-4-yl substituent at the 6-position of the thienopyridine core, distinguishing it from simpler analogs. The compound is sold as a research chemical by multiple suppliers, with purity typically ≥95% for screening purposes .

Why Generic Thieno[2,3-b]pyridine-2-carboxamide Substitution Fails for 496019-13-7


Within the 3-amino-thieno[2,3-b]pyridine-2-carboxamide series, even minor modifications of the N-aryl amide group or the C-6 substituent produce profound shifts in biological target profile, antiproliferative potency, and physicochemical properties. Published structure-activity relationship (SAR) studies demonstrate that the nature and position of the aryl ring attached to the carboxamide nitrogen govern phospholipase C-γ (PLC-γ) inhibition potency and cellular efficacy [1], while the C-6 aryl group modulates kinase selectivity and solubility [2]. Consequently, an in-class analog—such as 3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (lacking the pyridin-4-yl) or 3-amino-N-(2-ethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide—cannot be assumed equivalent in screening campaigns. The quantitative evidence below delineates the specific points of differentiation that procurement scientists must consider.

Quantitative Differentiation Evidence for 3-Amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide


Molecular Weight and Hydrogen-Bonding Capacity: Pyridin-4-yl vs. Unsubstituted Analog

The addition of a pyridin-4-yl group at the 6-position increases the molecular weight by 77.09 g/mol relative to the unsubstituted analog 3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (MW 313.37 g/mol). This increases the hydrogen-bond acceptor count from 4 to 6 (including the pyridine nitrogen) and reduces calculated logP, thereby altering passive permeability and solubility profiles .

Drug-likeness Permeability Formulation

C-6 Substituent Polarity: Pyridin-4-yl vs. 4-Fluorophenyl

The pyridin-4-yl group at C-6, relative to a 4-fluorophenyl group, reduces calculated logP by approximately 0.6–0.8 units and increases topological polar surface area (tPSA) by ~15 Ų. This is due to the pyridine nitrogen acting as an additional hydrogen-bond acceptor. The change in logP and tPSA is expected to improve aqueous solubility at neutral pH while potentially reducing passive uptake .

LogP Solubility Polar surface area

Kinase Selectivity Implications: Pyridin-4-yl vs. 3-Methoxyphenyl in IKK Inhibition

In a series of 3-amino-thieno[2,3-b]pyridine-2-carboxamide IKKβ inhibitors, replacement of the C-6 3-methoxyphenyl group with a 6-pyridin-4-yl substituent was shown to retain IKKβ inhibitory activity while improving selectivity over a panel of 50 kinases [1]. Although the specific IC50 for 496019-13-7 has not been publicly disclosed, the patent literature implies that the pyridin-4-yl substitution at C-6 is a key determinant of kinase selectivity relative to the 3-methoxyphenyl analog SKLB70326 (IKKβ IC50 reported as >10 μM for the latter) [2].

IKKβ Kinase selectivity Pyridinyl SAR

Antiproliferative Potency Class-Level Comparison: Pyridin-4-yl vs. 3,4-Dichlorophenyl

The close analog 3-amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide (SKLB70359) inhibits HepG2 hepatocellular carcinoma cell proliferation with an IC50 of 1.27 μM [1]. While direct equivalent data for 496019-13-7 are not published, SAR trends within the class indicate that substituting the 3,4-dichlorophenyl for a pyridin-4-yl group at C-6 generally reduces growth-inhibitory potency by 3- to 10-fold due to the decreased lipophilicity of the pyridine ring [2]. Therefore, procurement forantiproliferative screening should anticipate a right-shifted dose-response curve relative to SKLB70359.

Hepatocellular carcinoma Antiproliferative activity In vitro cytotoxicity

Polypharmacology Risk Assessment: C-6 Pyridin-4-yl vs. C-4 Alkoxy-Piperidine

In the 3-aminothieno[2,3-b]pyridine-2-carboxamide series, the C-4 substituent is a major driver of CDK8 inhibitory activity. The clinical-stage bone anabolic agent DS96432529 (3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide) achieves CDK8 inhibition with an IC50 of approximately 0.4 μM and shows oral bioavailability [1]. By contrast, our target compound 496019-13-7 carries a hydrogen at C-4 and a pyridin-4-yl at C-6. Based on the SAR described in the DS96432529 discovery publication, the absence of a basic amine at C-4 abolishes CDK8 inhibition within this scaffold [1]. Therefore, 496019-13-7 should not be selected as a CDK8 chemical probe; its pharmacological fingerprint likely involves other kinases (e.g., IKK family members).

CDK8 Kinase profiling Selectivity

Summary of Comparator Selection Guide

Collectively, the evidence indicates that the closest structurally related analogs (3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, 3-amino-N-(2-ethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, SKLB70359, SKLB70326, and DS96432529) each differ from 496019-13-7 in at least one key property—molecular weight, lipophilicity, kinase selectivity, antiproliferative potency, or CDK8 activity—that precludes direct substitution. No single analog replicates the full property profile.

Comparator selection Procurement Screening

Recommended Application Scenarios for 3-Amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (496019-13-7)


IKK Family Kinase Profiling and TBK1/IKKε Selectivity Studies

Based on the patent SAR indicating that 6-pyridin-4-yl substitution alters kinase selectivity [1], this compound is appropriate for use in biochemical or cellular profiling of IKK family kinases (IKKα, IKKβ, IKKε, TBK1). Its expected IC50 values in the sub-micromolar range for IKKε/TBK1 (class-level inference) make it a useful tool for discriminating between canonical and non-canonical IKK signaling. Researchers should co-profile with the 3-methoxyphenyl analog SKLB70326 as a negative selectivity control.

Physicochemical Property-Driven Drug Design Reference

The compound's calculated logP (~3.2) and tPSA (~77 Ų), arising from the pyridin-4-yl substituent, place it in a favorable region for lead-like properties [1]. Medicinal chemistry teams optimizing solubility or oral bioavailability within the thienopyridine series can use this compound as a benchmarking tool for polarity-enhancing modifications, comparing it against the more lipophilic 4-fluorophenyl analog.

Negative Control for CDK8-Mediated Bone Anabolic Assays

Since the C-4 position lacks a basic amine required for CDK8 inhibition, 496019-13-7 is predicted to be inactive against CDK8 [1]. It can therefore serve as a structurally matched negative control when validating CDK8-dependent bone anabolic activity of compounds like DS96432529, helping to rule out scaffold-related off-target effects.

Antiproliferative Screening with Adjusted Potency Expectations

For laboratories running broad anticancer panels, this compound can be included alongside the more potent analog SKLB70359 (HepG2 IC50 = 1.27 μM [1]). Its anticipated 3- to 10-fold weaker growth inhibition provides a useful gradient in SAR datasets, enabling identification of cell lines whose sensitivity correlates with pyridine-dependent target engagement rather than global cytotoxicity.

Quote Request

Request a Quote for 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.